

Toxicological Profile of Cloquintocet-mexyl and its Metabolites: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide safener **cloquintocet-mexyl** and its primary metabolite, cloquintocet acid. The information presented is collated from regulatory assessments and scientific literature, offering insights into its metabolic fate, toxicity endpoints, and potential mechanisms of action.

Executive Summary

Cloquintocet-mexyl is a herbicide safener used to protect cereal crops from phytotoxicity. In mammals, it undergoes rapid and extensive hydrolysis to its primary metabolite, cloquintocet acid. Toxicological data indicates that the profiles of the parent compound and its acid metabolite are largely equivalent.

Overall, **cloquintocet-mexyl** exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant but is a skin sensitizer and can cause slight eye irritation. Repeated dose studies have identified the thyroid gland as a target organ in rodents, with effects observed at high doses. **Cloquintocet-mexyl** is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant at relevant exposure levels.

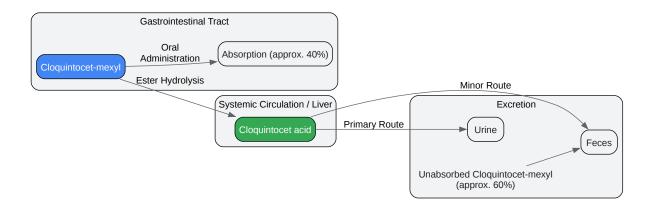
Metabolism and Pharmacokinetics

Upon administration in rats, **cloquintocet-mexyl** is rapidly and extensively metabolized. The primary metabolic pathway is the hydrolysis of the ester bond to form cloquintocet acid (5-



chloro-8-quinlinoxyacetic acid), which is the major metabolite found in both urine and feces.[1]

Approximately 40% of an administered oral dose is absorbed through the gastrointestinal tract and subsequently excreted, primarily in the urine.[2] The remaining 60% is excreted in the feces.[2] Elimination is rapid, with over 80% of the administered dose excreted within 48 hours. [2] There is no evidence of significant tissue accumulation or enterohepatic circulation.[2]



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Figure 1: Metabolic pathway of cloquintocet-mexyl in mammals.

Toxicological Endpoints

The toxicological database for **cloquintocet-mexyl** is extensive. The following tables summarize the key quantitative data from various toxicity studies.

Acute Toxicity

Cloquintocet-mexyl exhibits a low order of acute toxicity.



Study Type	Species	Route	Endpoint	Value (mg/kg bw)	Reference
Oral	Rat	Oral	LD50	> 2000	[3]
Dermal	Rat	Dermal	LD50	> 2000	[3]
Inhalation	Rat	Inhalation	LC50 (4h)	> 0.935 mg/L	[3]
Skin Irritation	Rabbit	Dermal	-	Non-irritant	[4]
Eye Irritation	Rabbit	Ocular	-	Slightly irritating	[4]
Skin Sensitization	Guinea Pig	Dermal	-	Skin sensitizer	[4]

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated-dose studies have identified the thyroid as the primary target organ.

Study Type	Species	Duration	NOAEL (mg/kg/da y)	LOAEL (mg/kg/da y)	Key Findings	Referenc e
Combined Chronic/ Oncogenici ty	Rat	2 years	4.3	41.2	Increased incidence of thyroid follicular epithelial hyperplasia in females.	[5]
Carcinogen icity	Mouse	18 months	-	-	No evidence of carcinogeni city.	[1]

Based on the available data, **cloquintocet-mexyl** is classified as "not likely to be a human carcinogen".[1][5]



Genotoxicity

Cloquintocet-mexyl and its acid metabolite have been tested in a battery of in vitro and in vivo genotoxicity assays and have shown no evidence of genotoxic potential.

Assay Type	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Negative	[1]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[4]
In vivo Micronucleus	Mouse bone marrow	N/A	Negative	[4]

Reproductive and Developmental Toxicity

No adverse effects on reproduction or development have been observed at doses that were not maternally toxic.



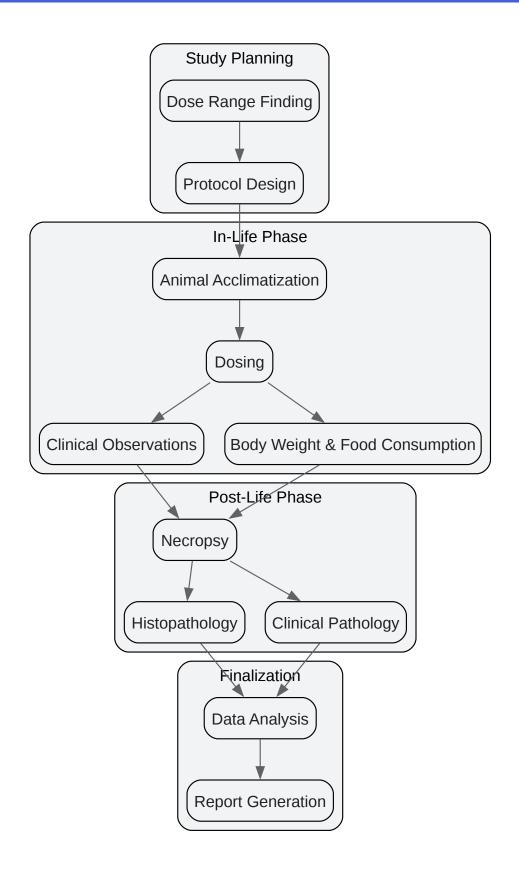
Study Type	Species	NOAEL (Maternal) (mg/kg/day)	NOAEL (Developme ntal) (mg/kg/day)	Key Findings	Reference
Development al	Rat	100	100	Fetal effects (skeletal variations, decreased body weight) only seen at maternally toxic doses.	[5]
Development al	Rabbit	-	-	No evidence of increased susceptibility of fetuses.	[5]
Two- Generation Reproduction	Rat	-	-	No adverse effects on reproductive parameters.	[6]

Experimental Protocols

The toxicological studies on **cloquintocet-mexyl** have been conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). While full study reports are not publicly available, the following sections describe the general methodologies for the key experiments.

General Toxicology Study Workflow





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Figure 2: General workflow for a toxicology study.



Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

- Test System: Typically, Sprague-Dawley or Fischer 344 rats are used. The study on cloquintocet-mexyl (MRID 44387431) used rats.
- Group Size: At least 50 animals of each sex per dose group.
- Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality. For **cloquintocet-mexyl**, the doses would have been selected based on shorter-term studies.
- Administration: The test substance is administered daily, typically in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats).
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
 consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed
 clinical examinations are performed periodically.
- Pathology: At the end of the study, all animals are subjected to a full necropsy. A
 comprehensive set of tissues from all animals in the control and high-dose groups are
 examined microscopically. All gross lesions and tissues from all animals in the intermediate
 and low-dose groups are also examined.

Genotoxicity: Ames Test (Based on OECD TG 471)

- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Procedure: The bacterial strains are exposed to a range of concentrations of the test substance. After a suitable incubation period, the number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.

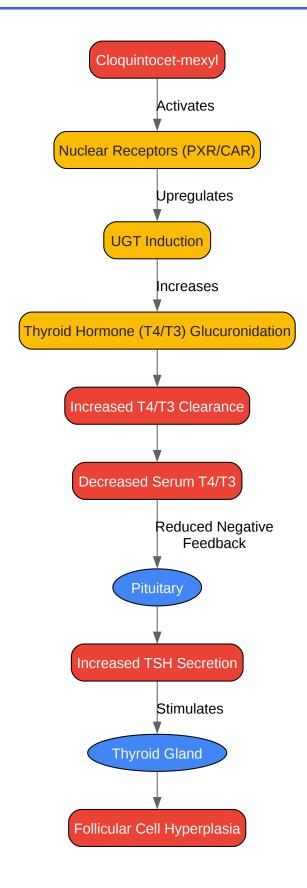


• Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

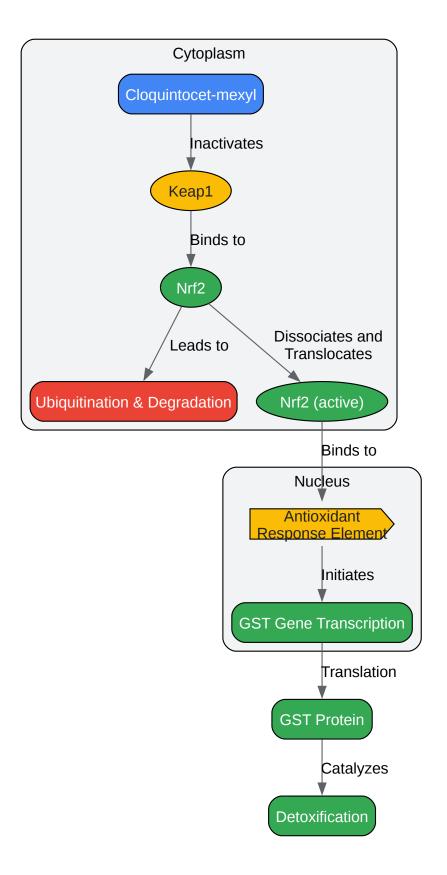
Signaling Pathways Proposed Mechanism of Thyroid Effects

The observed thyroid follicular cell hyperplasia in rats is a known response to prolonged stimulation of the thyroid gland by thyroid-stimulating hormone (TSH). This can be an indirect effect of xenobiotics that enhance the metabolism and clearance of thyroid hormones (T4 and T3). One of the primary mechanisms for this is the induction of UDP-glucuronosyltransferases (UGTs) in the liver, which conjugate thyroid hormones, leading to their increased excretion. The resulting lower levels of circulating thyroid hormones lead to a compensatory increase in TSH from the pituitary, which in turn stimulates the thyroid gland.









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